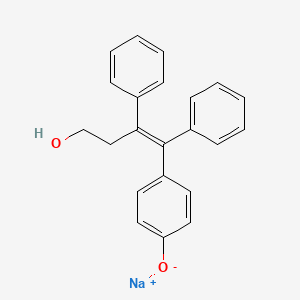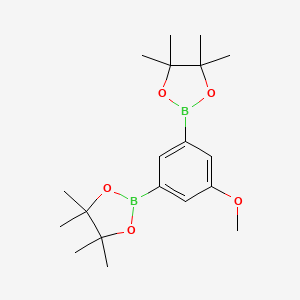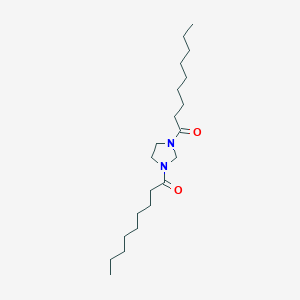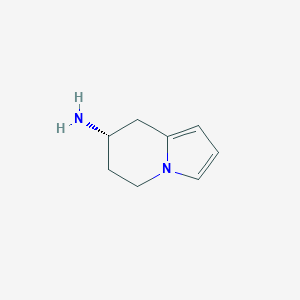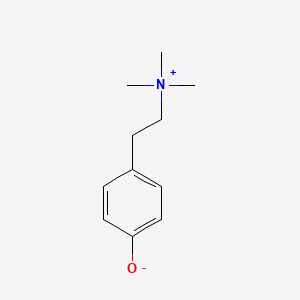
4-(2-(Trimethylammonio)ethyl)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Trimethylammonio)ethyl)phenolate is an organic compound characterized by the presence of a phenolate group and a trimethylammonioethyl side chain. This compound is notable for its unique structure, which combines both phenolic and quaternary ammonium functionalities, making it a versatile reagent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Trimethylammonio)ethyl)phenolate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxybenzaldehyde with trimethylamine in the presence of a suitable base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under mild conditions, with temperatures around 25-30°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-(Trimethylammonio)ethyl)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolate group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonated derivatives
Scientific Research Applications
4-(2-(Trimethylammonio)ethyl)phenolate is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-(2-(Trimethylammonio)ethyl)phenolate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the trimethylammonioethyl side chain can enhance the compound’s solubility and binding affinity. These interactions can modulate the activity of enzymes and influence various biological pathways .
Comparison with Similar Compounds
4-(2-(Trimethylammonio)ethoxy)benzeneaminium dibromide: This compound is used as a derivatization agent for aldehydes and carboxylic acids.
Dodecyl-2-(trimethylammonio)ethylphosphate: A zwitterionic surfactant used in self-assembly and surface behavior studies.
Uniqueness: 4-(2-(Trimethylammonio)ethyl)phenolate is unique due to its combination of phenolic and quaternary ammonium functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-[2-(trimethylazaniumyl)ethyl]phenolate |
InChI |
InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3 |
InChI Key |
PTOJXIKSKSASRB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


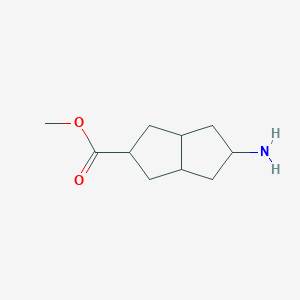

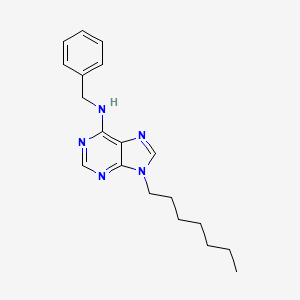

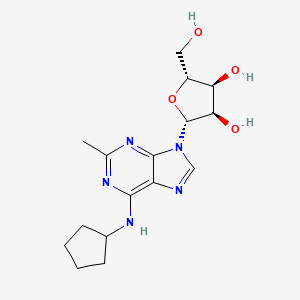
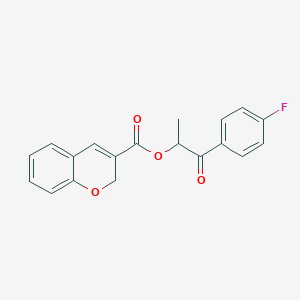
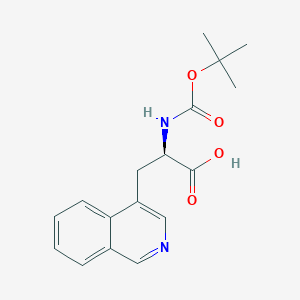
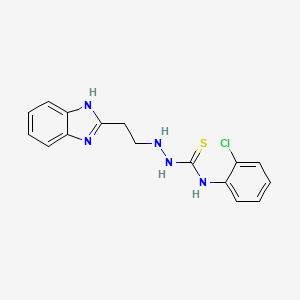
![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)

